molecular formula C12H14N2O8 B3434573 (E)-5-(2-Carboxyvinyl)uridine CAS No. 99394-52-2

(E)-5-(2-Carboxyvinyl)uridine

Cat. No.: B3434573
CAS No.: 99394-52-2
M. Wt: 314.25 g/mol
InChI Key: FDZCPKBVFSOTDA-NPVTYPGSSA-N
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Description

(E)-5-(2-Carboxyvinyl)uridine is a chemical compound with the molecular formula C12H14N2O8 It is a derivative of uridine, a nucleoside that is a component of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-Carboxyvinyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the reaction of uridine with an appropriate carboxyvinyl precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize costs, often incorporating continuous flow systems and automated monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-Carboxyvinyl)uridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the carboxyvinyl group into other functional groups, such as alcohols or aldehydes.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-5-(2-Carboxyvinyl)uridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, particularly in RNA-related research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-Carboxyvinyl)uridine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyvinyl group can participate in various biochemical pathways, potentially leading to the modulation of biological activities. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound of (E)-5-(2-Carboxyvinyl)uridine, commonly found in RNA.

    5-Fluorouridine: A fluorinated derivative of uridine with significant applications in cancer treatment.

    5-Bromouridine: Another halogenated derivative used in various biochemical studies.

Uniqueness

This compound is unique due to the presence of the carboxyvinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, differentiating it from other uridine derivatives.

Properties

IUPAC Name

(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O8/c15-4-6-8(18)9(19)11(22-6)14-3-5(1-2-7(16)17)10(20)13-12(14)21/h1-3,6,8-9,11,15,18-19H,4H2,(H,16,17)(H,13,20,21)/b2-1+/t6-,8-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZCPKBVFSOTDA-NPVTYPGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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